1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid

Catalog No.
S6415293
CAS No.
M.F
C17H18N2O3S
M. Wt
330.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-...

Product Name

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid

IUPAC Name

1-[2-(2-phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

InChI

InChI=1S/C17H18N2O3S/c20-15(19-8-4-7-13(10-19)17(21)22)9-14-11-23-16(18-14)12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,21,22)

InChI Key

XTQLIKLVWAODPZ-UHFFFAOYSA-N

SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3)C(=O)O

Canonical SMILES

C1CC(CN(C1)C(=O)CC2=CSC(=N2)C3=CC=CC=C3)C(=O)O

The exact mass of the compound 1-[(2-phenyl-1,3-thiazol-4-yl)acetyl]-3-piperidinecarboxylic acid is 330.10381361 g/mol and the complexity rating of the compound is 440. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features, which include a piperidine ring, a thiazole moiety, and a carboxylic acid functional group. The compound's molecular formula is C15H16N2O2SC_{15}H_{16}N_{2}O_{2}S, and it exhibits a molecular weight of approximately 284.37 g/mol. The thiazole ring contributes to the compound's potential biological activity, making it of interest in pharmaceutical research.

  • Carboxylic acids can be irritants to skin and eyes.
  • The presence of a thiazole ring might require caution, as some thiazole-containing compounds have shown genotoxicity (potential to damage DNA).

The reactivity of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid can be attributed to its functional groups:

  • Acidic Behavior: The carboxylic acid group can undergo deprotonation to form carboxylate ions, which can participate in various nucleophilic substitution reactions.
  • Esterification: The carboxylic acid can react with alcohols to form esters under acidic conditions.
  • Amide Formation: The compound can react with amines to form amides, which are important in medicinal chemistry.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Research indicates that compounds containing thiazole and piperidine structures often exhibit significant biological activities, including:

  • Antimicrobial Properties: Thiazole derivatives have been noted for their effectiveness against various bacterial strains.
  • Anticancer Activity: Some studies suggest that compounds with similar structures may inhibit cancer cell proliferation.
  • Neurological Effects: Piperidine derivatives are explored for their potential as neuroprotective agents.

The specific biological activity of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid requires further investigation to establish its efficacy and safety profile.

The synthesis of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid typically involves multi-step synthetic routes that may include:

  • Formation of the Thiazole Ring: Starting from appropriate precursors such as phenylacetic acid and thiourea, the thiazole ring can be synthesized through cyclization reactions.
  • Piperidine Derivation: The piperidine structure can be introduced via alkylation or acylation reactions involving piperidine derivatives.
  • Acetylation Reaction: The final compound is formed by acetylating the thiazole derivative with piperidine under controlled conditions.

These methods underscore the complexity involved in synthesizing this compound.

1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid holds potential applications in various fields:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for drug development targeting infectious diseases or cancer.
  • Agricultural Chemistry: Its properties could be explored for use in agrochemicals, particularly as fungicides or herbicides.

Interaction studies are crucial for understanding the behavior of 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid within biological systems:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Cellular Uptake: Studies on how effectively the compound is taken up by cells can inform its bioavailability and therapeutic potential.
  • Synergistic Effects: Exploring interactions with other drugs may reveal potential for combination therapies.

Several compounds share structural similarities with 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid. Here’s a comparison highlighting their uniqueness:

Compound NameStructural FeaturesBiological ActivityUnique Characteristics
1-(4-Phenylthiazol-2-yl)piperidineThiazole and piperidineAntimicrobialLacks carboxylic acid group
1-(2-Oxo-acetyl)piperidineAcetophenone derivativeAnticancerContains a ketone instead of thiazole
4-(2-Thienyl)piperidineThienopyridine structureAntidepressantDifferent heterocyclic component

These comparisons illustrate how 1-[(2-Phenyl-1,3-thiazol-4-yl)acetyl]piperidine-3-carboxylic acid stands out due to its unique combination of functional groups and potential applications in medicinal chemistry.

XLogP3

2.1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

330.10381361 g/mol

Monoisotopic Mass

330.10381361 g/mol

Heavy Atom Count

23

Dates

Last modified: 04-15-2024

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